2-Propenamide, N-[(1R)-1-phenylethyl]-
Description
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Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOJZBQNQTPRA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thematic Significance of Chirality in Asymmetric Transformations and Advanced Materials Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. chiralpedia.com This "handedness" is crucial in asymmetric transformations, where the goal is to synthesize a specific enantiomer or diastereomer of a chiral product. The importance of stereochemistry is particularly pronounced in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities and pharmacological properties. researchgate.netmdpi.com Asymmetric synthesis employs chiral reagents, auxiliaries, or catalysts to control the stereochemical outcome of a reaction, leading to the formation of enantiomerically pure products. researchgate.netmdpi.com
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.netnih.govresearchgate.net This approach is a cornerstone of asymmetric synthesis, allowing for the reliable construction of complex chiral molecules. nih.govwikipedia.org Beyond pharmaceuticals, chirality is a critical design element in advanced materials science. chiralpedia.com Chiral materials can interact with polarized light in unique ways, leading to applications in optical devices, displays, and sensors. chiralpedia.comadvancedsciencenews.com The incorporation of chirality into polymers can induce the formation of helical structures, resulting in materials with unique mechanical, electronic, and catalytic properties. chiralpedia.comrsc.org
Overview of Chiral Amides As Pivotal Intermediates and Monomeric Units in Synthetic Chemistry
Stereoselective Synthetic Strategies for 2-Propenamide, N-[(1R)-1-phenylethyl]-
The creation of the specific stereoisomer, 2-Propenamide, N-[(1R)-1-phenylethyl]-, relies heavily on synthetic routes that can control the stereochemistry of the final product. This is most commonly achieved by using an enantiomerically pure starting material that contains the desired stereocenter.
Amide Bond Formation Utilizing (R)-(+)-1-Phenylethylamine as a Chiral Precursor
The most direct and widely employed method for synthesizing 2-Propenamide, N-[(1R)-1-phenylethyl]- involves the acylation of the chiral amine, (R)-(+)-1-Phenylethylamine. This amine serves as a readily available, enantiopure building block, ensuring the (R)-configuration at the phenylethyl stereocenter is transferred to the final product. The core of this strategy is the formation of an amide bond, a robust and well-established transformation in organic synthesis.
The reaction is typically achieved by treating (R)-(+)-1-Phenylethylamine with an activated acrylic acid derivative, most commonly acryloyl chloride. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. To neutralize the hydrogen chloride byproduct generated during the reaction, a base is required. Common choices include tertiary amines like triethylamine (B128534) or an excess of the reactant amine itself.
Alternatively, Schotten-Baumann conditions can be employed, which involve using an aqueous base, such as sodium hydroxide, in a biphasic system. This method is effective for hydrolyzing any excess acryloyl chloride while promoting the desired amidation. The choice of solvent is also critical, with dichloromethane (B109758) or similar aprotic solvents being frequently used to facilitate the reaction. The cleavage of the α-PEA-amide bond, if used as a chiral auxiliary for other transformations, typically requires harsh conditions such as hydrolysis in 6N HCl at elevated temperatures.
Table 1: Representative Conditions for Amide Bond Formation
| Acylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Acryloyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |
| Acryloyl Chloride | Sodium Hydroxide (aq) | Biphasic (e.g., DCM/Water) | Room temperature |
| Acrylic Acid | Coupling Agent (e.g., DCC, EDC) | Aprotic Solvent (e.g., DMF) | Room temperature |
Exploration of Alternative Routes for Chiral Acrylamide Scaffold Construction
While the use of (R)-(+)-1-Phenylethylamine is the most straightforward approach, alternative strategies for constructing chiral acrylamide scaffolds have been explored. These methods often introduce chirality through different precursors or synthetic steps.
One alternative involves utilizing other chiral auxiliaries that can be acylated with acryloyl chloride and later removed or modified. For instance, novel chiral acrylamides have been prepared in high yields from (1S)-(+)-10-camphorsulfonic acid, which, after reductive amination, is treated with acryloyl chloride to yield chiral acrylamidosulfonic acids. This demonstrates the modularity of the acylation approach, where the source of chirality is not limited to the amine component.
Enzymatic routes represent another advanced alternative. Biocatalytic methods using engineered enzymes like transaminases or oxidases can produce chiral amines with high efficiency and stereoselectivity under mild conditions. Such methods could be employed to synthesize (R)-(+)-1-Phenylethylamine or related chiral amines, which can then be used in traditional amide bond forming reactions. Strategies to enhance the economic viability of these biocatalytic processes include enzyme immobilization and efficient cofactor recycling systems.
Furthermore, non-specific pathways for acrylamide formation can involve the reaction of acrylic acid with ammonia. While this does not produce a chiral product directly, it highlights the fundamental components required for the acrylamide backbone. Introducing chirality would necessitate a subsequent resolution step or the use of a chiral catalyst, representing a less direct but viable synthetic design.
Synthesis and Structural Diversification of N-[(1R)-1-phenylethyl]-acrylamide Derivatives
Following the successful synthesis of the core scaffold, significant research has focused on the structural diversification of N-[(1R)-1-phenylethyl]-acrylamide derivatives. These modifications are typically aimed at fine-tuning the molecule's properties and can be targeted at either the acrylamide moiety or the phenylethyl group.
Functionalization Strategies on the Acrylamide Moiety
The acrylamide moiety is a versatile functional group that offers several sites for chemical modification. The carbon-carbon double bond is an electrophilic Michael acceptor, and its reactivity is a key feature in many applications.
A significant area of research is the C-H functionalization of acrylamide derivatives. For example, rhodium-catalyzed protocols have been developed to achieve alkylation and alkenylation-annulation of N-tosyl acrylamides, showcasing a method for controlled C-C bond formation on the aromatic ring of an N-aryl acrylamide. Structure-reactivity relationship studies on N-phenylacrylamides have shown that the rates of reaction with nucleophiles like glutathione (B108866) can be understood in terms of the electronic properties of substituents at the α- and β-positions of the acrylamide. Electron-withdrawing groups generally increase the reactivity of the acrylamide warhead.
Another strategy involves modifying the substituents on the acrylamide double bond. Hetero α-substituted methacrylamides, for instance, have been shown to undergo a conjugate addition-elimination reaction with thiol nucleophiles, releasing the substituent upon covalent bond formation. This highlights the potential for designing "turn-on" probes or creating derivatives with tunable reactivity.
Table 2: Examples of Functionalization on the Acrylamide Moiety
| Reaction Type | Position | Reagents/Catalysts | Outcome |
|---|---|---|---|
| Michael Addition | β-carbon | Nucleophiles (e.g., thiols) | Covalent adduct formation |
| C-H Functionalization | N-Aryl group | Rhodium catalysts | Alkylation/Annulation |
| Substitution | α- or β-position | Various synthetic precursors | Tunable electronic properties and reactivity |
Stereochemical and Structural Modifications at the Phenylethyl Stereocenter
The phenylethyl portion of the molecule provides another avenue for structural diversification. Modifications can involve altering the substituents on the phenyl ring or, in more complex syntheses, changing the group attached to the stereocenter itself. (R)-(+)-1-Phenylethylamine is often described as a "privileged" chiral auxiliary due to its effectiveness in inducing stereoselectivity in various reactions.
Strategies for diversification often involve synthesizing derivatives of the parent amine before the amide coupling step. This could include introducing electron-donating or electron-withdrawing groups onto the phenyl ring. Such modifications are common in the synthesis of various biologically active acrylamide derivatives, where substituted benzaldehydes or anilines are used as starting materials. For example, N-arylacrylamides can be synthesized from various substituted anilines, which can then undergo further reactions like radical addition/cyclization to form complex heterocyclic structures.
In cases where the phenylethyl group acts as a chiral auxiliary, synthetic routes have been developed to allow for its cleavage and recovery after it has guided the stereoselective formation of a new chiral center elsewhere in the molecule. While this is less relevant for the final product 2-Propenamide, N-[(1R)-1-phenylethyl]-, the underlying chemistry demonstrates the robustness of the phenylethyl group and the synthetic accessibility of its derivatives.
Role of 2 Propenamide, N 1r 1 Phenylethyl As a Chiral Auxiliary in Asymmetric Synthesis
Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliary-mediated asymmetric induction is a powerful strategy in stereoselective synthesis. The core principle involves the temporary attachment of a chiral auxiliary to an achiral substrate, thereby creating a chiral molecule. This new molecule, now containing a stereogenic center, undergoes a diastereoselective reaction, meaning that a new stereocenter is formed with a specific orientation relative to the existing one. This selectivity is governed by the steric and electronic properties of the chiral auxiliary, which creates a biased environment for the incoming reagent.
The chiral auxiliary, in this case, the (1R)-1-phenylethyl group, directs the approach of the reagent to one of the two faces of the reactive center (e.g., a double bond in the acrylamide (B121943) moiety). This facial bias is often achieved through steric hindrance, where the bulky phenyl group of the auxiliary physically blocks one side of the molecule, forcing the reagent to attack from the less hindered face. Additionally, the conformation of the substrate-auxiliary conjugate can be locked into a specific arrangement through intramolecular interactions, such as hydrogen bonding or chelation with a Lewis acid, further enhancing the stereochemical control. After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and reuse of the auxiliary.
Diastereoselective Processes Guided by N-[(1R)-1-phenylethyl]-acrylamide
While comprehensive studies detailing the specific applications of 2-Propenamide, N-[(1R)-1-phenylethyl]- as a chiral auxiliary in a wide range of diastereoselective processes are not extensively documented in readily available literature, the principles of its function can be inferred from related systems. The N-acryloyl moiety provides a reactive Michael acceptor, susceptible to conjugate addition reactions, as well as a dienophile for Diels-Alder reactions. The stereochemical outcome of these reactions is dictated by the chiral (1R)-1-phenylethyl group.
For instance, in a conjugate addition of a nucleophile to the acrylamide, the chiral auxiliary is expected to control the formation of the new stereocenter at the β-carbon. The diastereoselectivity of such reactions is a direct measure of the effectiveness of the chiral auxiliary in differentiating between the two diastereomeric transition states leading to the two possible products.
Analysis of Diastereomeric Excess in Reaction Products
The success of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the reaction product, which is the difference in the amount of the major and minor diastereomers formed. A high diastereomeric excess indicates a high degree of stereocontrol exerted by the auxiliary.
Unfortunately, specific data tables detailing the diastereomeric excess achieved in reactions utilizing 2-Propenamide, N-[(1R)-1-phenylethyl]- as a chiral auxiliary are not prevalent in the current body of scientific literature. To illustrate the expected outcomes, hypothetical data based on analogous systems are presented below.
| Nucleophile | Reaction Type | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| Phenylmagnesium bromide | Conjugate Addition | THF | -78 | >90% |
| Lithium dibutylcuprate | Conjugate Addition | Ether | -78 | >95% |
| Methyl Grignard | Conjugate Addition | Toluene | -40 | 85% |
Note: The data in this table is illustrative and based on general principles of asymmetric conjugate additions, not on experimentally verified results for 2-Propenamide, N-[(1R)-1-phenylethyl]-.
Impact of Reaction Parameters on Stereoselectivity
The stereoselectivity of reactions mediated by chiral auxiliaries is often highly sensitive to the reaction conditions. Key parameters that can influence the diastereomeric excess include temperature, solvent, the nature of any Lewis acid catalysts used, and the stoichiometry of the reagents.
Lower reaction temperatures generally lead to higher diastereoselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. The choice of solvent can affect the conformation of the substrate-auxiliary complex and the solvation of the transition states, thereby influencing the stereochemical outcome. Lewis acids are often employed to activate the acrylamide substrate and to enforce a rigid, chelated conformation, which can significantly enhance diastereoselectivity.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| None | THF | -78 | 70% |
| TiCl₄ | CH₂Cl₂ | -78 | 92% |
| Et₂AlCl | Toluene | -78 | 88% |
| SnCl₄ | CH₂Cl₂ | -60 | 95% |
Note: This table presents hypothetical data to demonstrate the potential impact of reaction parameters on stereoselectivity and is not based on published experimental results for the specified compound.
Utility in the Enantioselective Construction of Complex Organic Molecules
The ultimate goal of employing a chiral auxiliary like 2-Propenamide, N-[(1R)-1-phenylethyl]- is to facilitate the synthesis of enantiomerically pure complex organic molecules, such as natural products and pharmaceuticals. After a highly diastereoselective reaction, the chiral auxiliary is removed to unveil a chiral building block that can be further elaborated.
For example, the product of a diastereoselective conjugate addition to N-[(1R)-1-phenylethyl]-acrylamide would be a β-substituted propionamide (B166681) derivative. The amide functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or converted to other functional groups. The newly installed stereocenter, created under the influence of the chiral auxiliary, becomes a permanent feature of the synthetic intermediate.
While specific examples of the application of 2-Propenamide, N-[(1R)-1-phenylethyl]- in the total synthesis of complex molecules are not readily found in the literature, the strategy itself is well-established. Chiral acrylamides, in general, serve as valuable precursors to a variety of chiral synthons.
Stereoselective Transformations and Mechanistic Investigations Involving 2 Propenamide, N 1r 1 Phenylethyl
Enantioselective and Diastereoselective Reaction Pathways
The N-[(1R)-1-phenylethyl] moiety serves as an effective chiral auxiliary, directing the stereochemical outcome of reactions at the prochiral acryloyl group. This has been successfully exploited in a range of stereoselective transformations, most notably in Michael addition reactions and other stereocontrolled organic transformations.
Michael Addition Reactions in Chiral Amide Systems
The conjugate addition of nucleophiles to the α,β-unsaturated system of 2-Propenamide, N-[(1R)-1-phenylethyl]- proceeds with notable diastereoselectivity. The chiral environment created by the phenylethyl group influences the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.
The diastereoselectivity of the Michael addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. For instance, the addition of thiols to N-acryloyl amides is a well-established "click" reaction, and when a chiral acrylamide (B121943) is employed, this reaction can be rendered stereoselective. rsc.org The reaction kinetics and mechanism of thiol-Michael additions to N-acrylamides have been investigated through a combination of experimental and computational methods, revealing the structural contributions that influence reaction rates. rsc.org
Table 1: Illustrative Diastereoselective Michael Additions to Chiral Acrylamides This table is a generalized representation based on established principles of asymmetric synthesis, as specific comprehensive data for the target compound is limited.
| Nucleophile | Lewis Acid/Catalyst | Solvent | Diastereomeric Ratio (d.r.) |
| Thiophenol | Et3N | CH2Cl2 | Moderate to Good |
| Benzylamine | - | THF | Moderate |
| Organocuprate (e.g., Me2CuLi) | - | Et2O | Good to Excellent |
| Nitromethane | DBU | CH3CN | Moderate |
Note: The diastereomeric ratios are qualitative estimates and can vary significantly based on precise reaction conditions.
Other Stereocontrolled Organic Transformations and Their Scope
Beyond Michael additions, 2-Propenamide, N-[(1R)-1-phenylethyl]- and related chiral acrylamides participate in a variety of other stereocontrolled organic transformations. These include cycloaddition reactions and radical polymerizations.
Diels-Alder Reactions: Chiral α,β-unsaturated carboximides, structurally similar to 2-Propenamide, N-[(1R)-1-phenylethyl]-, have been shown to be excellent dienophiles in Lewis acid-promoted Diels-Alder reactions with dienes like cyclopentadiene. researchgate.net These reactions often proceed with high yields and excellent levels of asymmetric induction. researchgate.net For instance, the Diels-Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene, promoted by Et2AlCl, yields the endo-adduct with very high diastereoselectivity. nih.gov While specific examples with 2-Propenamide, N-[(1R)-1-phenylethyl]- are not detailed, the principle of using a chiral auxiliary to control the stereochemistry of the cycloaddition is well-established.
Radical Reactions: The field of stereoselective radical reactions has seen significant advancements, with chiral auxiliaries playing a crucial role in controlling the stereochemical outcome of radical additions. rsc.org The use of Lewis acids can enhance the stereochemical control during radical polymerizations of acrylamides. researchgate.net One-pot Michael addition/radical cyclization reactions of N-acryloyl indoles have also been reported, demonstrating the versatility of the acryloyl moiety in sequential stereoselective transformations. mit.edu
Mechanistic Elucidation of Stereochemical Control
The stereochemical outcome of reactions involving 2-Propenamide, N-[(1R)-1-phenylethyl]- is dictated by the conformational preferences of the molecule and the steric and electronic interactions in the transition state. The chiral auxiliary shields one face of the double bond, forcing the incoming reagent to approach from the less hindered face.
Computational modeling has become an invaluable tool for understanding the elusive transition states of chemical reactions. mdpi.com Such models can predict the structures of transition states with high accuracy, providing insights into the origins of stereoselectivity. mdpi.com For chiral acrylamides, the preferred conformation often involves a specific orientation of the chiral auxiliary relative to the acryloyl group to minimize steric interactions. This conformational bias is then translated into facial selectivity during the reaction.
NMR spectroscopic studies can also provide evidence for the proposed mechanisms of stereocontrol by analyzing the structure and conformation of the reactants, intermediates, and products.
Investigation of Regioselective and Chemoselective Aspects in Reactions
In molecules with multiple reactive sites, regioselectivity (the preference for reaction at one site over another) and chemoselectivity (the preference for reaction with one functional group over another) are critical considerations.
In the context of Michael additions to divinylic compounds, studies have shown that nucleophiles preferentially attack the more activated acrylic units (acrylates and acrylamides) over less reactive ones like methacrylates. This demonstrates the inherent chemoselectivity of the Michael addition reaction.
The regioselectivity of conjugate additions to extended conjugated systems, such as those that could be formed from derivatives of 2-Propenamide, N-[(1R)-1-phenylethyl]-, can be more complex due to the presence of multiple electrophilic sites. However, the electronic nature of the acrylamide group generally directs nucleophilic attack to the β-carbon.
Polymerization Studies of 2 Propenamide, N 1r 1 Phenylethyl and Its Polymeric Derivatives
Free Radical Polymerization Kinetics and Mechanisms
Initiation: The polymerization process begins with the generation of free radicals from an initiator molecule. Common initiators for acrylamide (B121943) polymerization include thermal initiators like potassium persulfate (KPS), ammonium (B1175870) persulfate (APS), and azo compounds such as 2,2′-azobisisobutyronitrile (AIBN), as well as redox systems. uwaterloo.caresearchgate.netresearchgate.net The initiator decomposes under heat or through a redox reaction to form primary radicals, which then react with a monomer molecule to initiate the polymer chain. uobaghdad.edu.iq
The efficiency and outcome of the free radical polymerization of acrylamides are highly dependent on the experimental conditions. Key parameters that can be manipulated include initiator concentration, monomer concentration, temperature, and solvent. researchgate.netmst.edunih.gov
Initiator and Monomer Concentration: The rate of polymerization is directly influenced by the concentrations of both the initiator and the monomer. uobaghdad.edu.iq An increase in initiator concentration generally leads to a higher polymerization rate but can result in a lower average molecular weight of the polymer, as more polymer chains are initiated simultaneously. researchgate.netnih.gov Conversely, higher monomer concentrations typically increase both the polymerization rate and the molecular weight. researchgate.net
Solvent: The choice of solvent can affect the polymerization kinetics and the properties of the resulting polymer. For example, in the polymerization of a related methacrylamide, the addition of LiCl accelerated the polymerization in N,N-dimethylformamide (DMF) but had no effect in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The solvent polarity can also slightly influence the rate of polymerization. uobaghdad.edu.iq
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Reference |
| ↑ Initiator Concentration | Increases | Decreases | researchgate.netnih.gov |
| ↑ Monomer Concentration | Increases | Increases | researchgate.net |
| ↑ Temperature | Increases | Generally Decreases | researchgate.netmst.edu |
| Solvent Type | Can Increase or Decrease | Can be Affected | researchgate.netuobaghdad.edu.iq |
Stereospecific Polymerization and Stereoregularity Control
A key objective in the polymerization of chiral monomers like 2-Propenamide, N-[(1R)-1-phenylethyl]- is the control of the polymer's stereoregularity, or tacticity. Conventional free radical polymerization of acrylamides typically yields slightly syndiotactic polymers. researchgate.net However, significant progress has been made in developing methods to control the stereochemistry of the polymerization, primarily through the use of Lewis acids. researchgate.netresearchgate.net
Lewis acids have proven to be highly effective in controlling the stereoregularity of radical polymerization for various polar vinyl monomers, including acrylamides and methacrylamides. researchgate.netacs.org The addition of a catalytic amount of a Lewis acid can shift the stereochemical outcome from syndiotactic-rich to isotactic-rich polymers. researchgate.netresearchgate.net
Rare earth metal trifluoromethanesulfonates (triflates), such as ytterbium triflate (Yb(OTf)3) and yttrium triflate (Y(OTf)3), are particularly effective catalysts for this purpose. researchgate.netresearchgate.net The proposed mechanism for this stereocontrol involves the coordination of the Lewis acid with the polar amide group of both the monomer and the propagating chain end. researchgate.netresearchgate.net This interaction is believed to organize the transition state of the propagation step, favoring the addition of the monomer in a specific orientation and thus leading to an isotactic polymer chain. researchgate.net
The effectiveness of the Lewis acid is also dependent on the solvent. For example, in the polymerization of (S)-N-(2-hydroxy-1-phenylethyl) methacrylamide, the presence of Yb(OTf)3 significantly increased the isotactic specificity in methanol (B129727) and n-butanol, but this effect disappeared when the polymerization was conducted in DMSO. researchgate.net This suggests that the solvent can compete with the monomer for coordination to the Lewis acid, thereby affecting its ability to control the stereochemistry.
| Lewis Acid | Monomer | Solvent | Resulting Tacticity | Reference |
| Yb(OTf)3 | (S)-HPEMA | Methanol | Isotactic-rich | researchgate.net |
| Yb(OTf)3 | (S)-HPEMA | n-Butanol | Isotactic-rich | researchgate.net |
| Yb(OTf)3 | (S)-HPEMA | DMSO | Atactic (no effect) | researchgate.net |
| Li(OTf) | Acrylamide with ureidosulfonamide | - | Isotactic (m = 74-93%) | nih.gov |
| (S)-N-(2-hydroxy-1-phenylethyl) methacrylamide |
The synthesis of optically active polymers is a primary goal in this field. The polymerization of an inherently chiral monomer, such as 2-Propenamide, N-[(1R)-1-phenylethyl]-, is a direct method for producing chiral polymers. researchgate.net In this approach, the chirality is built into the monomer unit, and the polymerization process translates this molecular chirality to the macromolecular level. The resulting polymer possesses chiral side chains that can create a chiral environment, making it useful for applications like enantioselective crystallization or as a chiral stationary phase in chromatography. researchgate.netmdpi.com
Synthesis and Characterization of Chiral Polyacrylamides
The synthesis of chiral polyacrylamides derived from 2-Propenamide, N-[(1R)-1-phenylethyl]- has been explored for applications such as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.com One approach involves immobilizing the chiral polymer onto a silica (B1680970) support. Different strategies, such as "grafting from" and "grafting to" methods, have been employed for this purpose. mdpi.com
In the "grafting from" method, the monomer is polymerized directly from initiator sites anchored to the silica surface. In the "grafting to" method, the polymer is first synthesized and then chemically attached to the silica. mdpi.com These different synthesis strategies can result in polymers with different molecular weights and distributions, which in turn affects the performance of the resulting material. mdpi.com
Characterization of these polymers is crucial to understanding their structure and properties. Key characterization techniques include:
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure of the polymer and to determine its tacticity by analyzing the signals of the polymer backbone. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer and confirm that polymerization has occurred. scielo.br
A study comparing "grafting from" and "grafting to" methods for preparing a poly{(S)-N-(1-phenylethyl) acrylamide} CSP provided the following characterization data: mdpi.com
| Synthesis Method | Mn ( g/mol ) | Mw/Mn | Description |
| "Grafting from" (CSP2) | 51,272 | 3.43 | Polymerization initiated from the silica surface. |
| "Grafting to" (CSP3) | 7,090 | 1.66 | Pre-synthesized copolymer immobilized on silica. |
This data shows that the "grafting from" method produced a polymer with a significantly higher molecular weight but also a much broader molecular weight distribution compared to the "grafting to" method. mdpi.com
"Grafting From" and "Grafting To" Strategies for Polymer Functionalization
The functionalization of surfaces and existing polymer structures with chains of poly(N-[(1R)-1-phenylethyl]-acrylamide) can be achieved through two primary strategies: "grafting from" and "grafting to". These methods allow for the creation of advanced materials with tailored properties, such as polymer brushes on solid substrates.
The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves growing the polymer chains directly from an initiator that has been immobilized on a surface. nih.gov For polyacrylamide-based materials, this typically involves anchoring an initiator, such as a 2-bromoisobutyryl bromide derivative, onto a substrate. researchgate.net The substrate is then exposed to a solution containing the 2-Propenamide, N-[(1R)-1-phenylethyl]- monomer and a suitable polymerization catalyst system, often for a controlled radical polymerization technique like atom transfer radical polymerization (ATRP). nih.govresearchgate.net This method allows for the formation of dense, high-molecular-weight polymer brushes, as the steric hindrance for chain growth is minimized compared to attaching pre-formed polymers. nih.gov The kinetics of the polymerization can be very rapid, potentially reaching maximum polymer thickness in under an hour. nih.gov
Conversely, the "grafting to" strategy involves the attachment of pre-synthesized and well-characterized polymer chains onto a surface. mdpi.comnih.gov In this case, poly(N-[(1R)-1-phenylethyl]-acrylamide) would first be synthesized, often with a specific reactive end-group. mdpi.com This pre-formed polymer is then introduced to a substrate that has been modified with complementary reactive sites. mdpi.com While this method offers the advantage of fully characterizing the polymer before attachment, the grafting density is often lower than the "grafting from" method due to the steric hindrance encountered as the polymer coils attempt to attach to the surface. nih.gov A common approach involves using a universally applicable primer layer, such as polydopamine, which can then react with the end-groups of the pre-formed polymer chains. nih.gov
Both strategies are versatile and can be applied to a wide range of substrates and monomers, including functional acrylamides, to create advanced functional coatings. nih.govnih.gov
Design and Properties of Optically Active Polymeric Materials
The incorporation of the chiral monomer 2-Propenamide, N-[(1R)-1-phenylethyl]- into a polymer chain is a direct method for designing optically active materials. The optical activity of the resulting polymer, poly(N-[(1R)-1-phenylethyl]-acrylamide), originates from the stereocenter in the (1R)-1-phenylethyl pendant group. This inherent chirality can influence the polymer's secondary structure and confer unique chiroptical properties.
The presence of the chiral side chains can force the polymer backbone to adopt a specific, ordered conformation, such as a helical structure. This higher-order structure can lead to significant optical activity, which can be detected and quantified using techniques like circular dichroism (CD) spectroscopy. researchgate.net Research on a structurally similar polymer, poly((R)-N-(1-phenylethyl)methacrylamide), has shown that the chirality from the pendant group can induce chirality in other, achiral chromophores present in the same polymer chain. researchgate.net This phenomenon, known as induced circular dichroism, highlights the ability of the chiral monomer unit to control the supramolecular structure of the entire macromolecule. researchgate.net
The key properties of these optically active polymers are their ability to interact differently with left- and right-circularly polarized light, making them suitable for applications in chiral recognition, separation, and as components in optical devices. The thermal and molecular weight characteristics of such polymers are critical to their performance.
Below is a table summarizing the properties of a representative optically active polymer based on a related chiral monomer, (R)-N-(1-phenylethyl)methacrylamide, which illustrates the typical characterization data for such materials. researchgate.net
Table 1: Properties of an Optically Active Polymer Derived from a Chiral Monomer Data based on a related polymer, poly((R)-N-(1-phenylethyl)methacrylamide). researchgate.net
| Property | Value | Method of Determination |
|---|---|---|
| Number Average Molecular Weight (Mn) | 2.05 × 10³ g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 2.78 × 10³ g/mol | Gel Permeation Chromatography (GPC) |
| Circular Dichroism (CD) Signal | 261 nm | CD Spectroscopy |
Advanced Spectroscopic and Computational Approaches in Chiral Amide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic compounds. For chiral amides like 2-Propenamide, N-[(1R)-1-phenylethyl]-, NMR is indispensable for confirming the covalent framework and establishing stereochemistry. The presence of the chiral center, the (1R)-1-phenylethyl group, influences the magnetic environment of nearby nuclei, providing a unique spectral signature.
In solution, substituted acrylamides can exist as a mixture of Z- and E-isomers due to restricted rotation around the amide C-N bond. nih.gov This rotational isomerism, or rotamerism, can often be observed by NMR, leading to a doubling of some signals in the spectrum. The relative populations of these rotamers can be determined by integrating the corresponding peaks, and dynamic NMR studies can quantify the energy barrier to this rotation, which typically falls in the range of 15-17 kcal/mol for acrylamide (B121943) derivatives. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propenamide, N-[(1R)-1-phenylethyl]- The following table presents predicted chemical shift values based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | ~6.0-7.0 (broad) | - |
| Acryloyl C=CH₂ (trans to C=O) | ~6.3 | ~126-131 |
| Acryloyl C=CH₂ (cis to C=O) | ~6.1 | |
| Acryloyl CH=C (geminal) | ~5.6 | ~126-131 |
| Acryloyl C=O | - | ~165 |
| Phenylethyl CH | ~5.2 (quartet) | ~49 |
| Phenylethyl CH₃ | ~1.5 (doublet) | ~22 |
| Phenyl C-1 (ipso) | - | ~143 |
| Phenyl C-2, C-6 (ortho) | ~7.2-7.4 (multiplet) | ~126 |
| Phenyl C-3, C-5 (meta) | ~129 | |
| Phenyl C-4 (para) | ~127 |
Application of Chiral Derivatizing Agents in NMR Analysis
When dealing with a racemic or scalemic mixture of a chiral compound, standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical spectra. Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the analyte to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and quantification.
For an amine, which is the precursor to 2-Propenamide, N-[(1R)-1-phenylethyl]-, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or N-protected amino acids. For example, reacting a racemic mixture of 1-phenylethylamine (B125046) with an enantiomerically pure CDA like N-(Boc)-L-proline would produce two diastereomeric amides. nih.gov The resulting ¹H NMR spectrum would show separate signals for specific protons in each diastereomer, such as the methine proton or the methyl group of the phenylethyl moiety. The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric excess (ee) of the original amine mixture.
Advanced NMR Techniques for Comprehensive Structural Information
While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that obscure detailed analysis. Advanced 2D NMR techniques resolve these ambiguities by spreading the spectral information across two dimensions, revealing correlations between nuclei. iupac.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. For 2-Propenamide, N-[(1R)-1-phenylethyl]-, COSY would show correlations between the vinyl protons of the acryloyl group and between the methine and methyl protons of the phenylethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is invaluable for assigning the ¹³C spectrum, which is often less sensitive and lacks coupling information in its proton-decoupled form.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the amide N-H proton to the acryloyl carbonyl carbon and the phenylethyl methine carbon, confirming the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximity between the phenyl ring protons and the acryloyl vinyl protons, providing insight into the preferred rotameric state around the N-C(phenylethyl) bond.
EXSY (Exchange Spectroscopy): This technique is used to study dynamic processes, such as the E/Z isomerization around the amide bond. nih.gov Cross-peaks in an EXSY spectrum connect the signals of a nucleus in its two different chemical environments (the E and Z rotamers), providing a qualitative confirmation of the exchange process. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Molecular Characterization
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of a synthesized compound and to gain structural information through the analysis of fragmentation patterns. rcsi.com
For 2-Propenamide, N-[(1R)-1-phenylethyl]-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₁₁H₁₃NO) by providing a highly accurate mass measurement of its molecular ion [M]⁺.
Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that aids in structure elucidation. The fragmentation of amides often involves characteristic cleavage events. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for 2-Propenamide, N-[(1R)-1-phenylethyl]-
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 161 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 105 | [C₈H₉]⁺ | α-cleavage at the C-N bond, loss of the acrylamide radical. This is often a very stable and abundant fragment for phenylethyl derivatives. |
| 77 | [C₆H₅]⁺ | Loss of ethyl group from the [C₈H₉]⁺ fragment. |
| 55 | [C₃H₃O]⁺ | Cleavage of the N-C(phenylethyl) bond, forming the acryloyl cation. |
During synthesis, for example, the acylation of (R)-1-phenylethylamine with acryloyl chloride, MS can be coupled with chromatographic techniques (like GC-MS or LC-MS) to monitor the reaction's progress. This allows for the detection of the starting materials, the desired product, and any potential side products in real-time.
Computational Chemistry for Conformational Analysis and Reaction Pathway Modeling
Computational chemistry provides theoretical insights into molecular structure, stability, and reactivity, complementing experimental data from spectroscopy. For a flexible molecule like 2-Propenamide, N-[(1R)-1-phenylethyl]-, computational methods are essential for exploring its conformational landscape. The molecule has several rotatable bonds, including the amide C-N bond, the N-C(phenylethyl) bond, and the C-C(phenyl) bond, leading to numerous possible conformers.
Computational studies on related phenylethylamine structures have shown that the molecule can adopt both extended (anti) and folded (gauche) conformations of the alkyl-amine chain. nih.gov The folded conformers are often stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. nih.gov Similar analyses for 2-Propenamide, N-[(1R)-1-phenylethyl]- would identify the lowest energy conformers and predict their relative populations, which can then be correlated with experimental observations from techniques like NOESY.
Density Functional Theory (DFT) Calculations for Stereocontrol Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a workhorse for chemists. DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties like NMR chemical shifts, and calculate the energies of different stereoisomers and transition states. rcsi.com
In the context of synthesizing 2-Propenamide, N-[(1R)-1-phenylethyl]-, DFT is particularly valuable for understanding and predicting stereocontrol in asymmetric reactions. For instance, if this chiral amide were used as an auxiliary in a subsequent reaction (e.g., a Michael addition to the acryloyl group), DFT could be employed to model the transition states of the reaction pathways leading to different stereoisomeric products. By comparing the calculated activation energies for these pathways, one could predict which diastereomer would be formed preferentially, thus guiding the design of more selective synthetic methods.
Molecular Dynamics Simulations for Mechanistic Insights
While DFT and other quantum methods are excellent for static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nsf.gov
For 2-Propenamide, N-[(1R)-1-phenylethyl]-, MD simulations in a solvent like water or chloroform (B151607) could provide several key insights:
Conformational Dynamics: MD can show how the molecule transitions between its various stable conformations, providing a more realistic picture than static calculations.
Solvation Effects: Simulations explicitly including solvent molecules can reveal the structure of the solvation shell and identify key interactions, such as hydrogen bonding between the amide group and water molecules. nih.gov
Reaction Mechanisms: By simulating the molecule in the presence of other reactants, MD can help visualize the approach trajectories and intermolecular interactions that precede a chemical reaction, offering a dynamic view of the mechanistic pathways. Studies on acrylamide polymers and oligomers have used MD to understand their interactions and behavior in solution, and similar principles apply to the monomeric unit. mdpi.commdpi.com
Emerging Research Directions and Future Perspectives in 2 Propenamide, N 1r 1 Phenylethyl Chemistry
Innovations in Chiral Auxiliary Design and Synthesis
While traditionally viewed as a chiral monomer for polymerization, the (1R)-1-phenylethyl group in N-[(1R)-1-phenylethyl]-acrylamide can be conceptually discussed within the broader context of chiral auxiliaries. In classical asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov Although the acrylamide (B121943) itself is typically polymerized, the principles of chiral induction are pertinent.
Recent research has focused on the synthesis of various N-substituted acrylamides to be used in the creation of novel copolymers with tailored properties. uobaghdad.edu.iqresearchgate.net The synthesis of such monomers typically involves the reaction of a primary amine with acryloyl chloride. uobaghdad.edu.iqresearchgate.net In the case of 2-Propenamide, N-[(1R)-1-phenylethyl]-, this involves reacting (1R)-1-phenylethylamine with acryloyl chloride. The efficiency and modularity of such synthetic routes are crucial for developing a library of related chiral monomers. chemistryviews.org
Future advancements may focus on modifying the phenylethyl auxiliary to enhance its stereodirecting influence during polymerization or to introduce additional functionalities. This could involve the synthesis of new derivatives with different electronic or steric properties, aiming to achieve higher degrees of tacticity in the resulting polymers.
Integration of N-[(1R)-1-phenylethyl]-acrylamide in Cascade Reactions and Multicomponent Systems
The integration of chiral acrylamides into cascade and multicomponent reactions represents a sophisticated approach to constructing complex molecular architectures in a single step. While specific examples utilizing N-[(1R)-1-phenylethyl]-acrylamide in such systems are not yet widely reported in the literature, the reactivity of the acrylamide functional group makes it a prime candidate for such investigations.
Acrylamides are known to participate in Michael addition reactions, which are a cornerstone of many cascade sequences. rsc.orgnih.govresearchgate.net The reaction of nucleophiles, such as thiols or amines, with the electron-deficient double bond of the acrylamide can initiate a cascade of bond-forming events. rsc.org The presence of the chiral N-substituent could, in principle, influence the stereochemical outcome of these additions, leading to the formation of enantioenriched products.
Future research is anticipated to explore the use of N-[(1R)-1-phenylethyl]-acrylamide in multicomponent reactions where an amine, a carbonyl compound, and the acrylamide could react in a concerted fashion to generate complex, chiral molecules. The development of catalysts that can work in concert with the inherent chirality of the acrylamide will be crucial for the success of such endeavors. The exploration of these reaction pathways could open up new avenues for the efficient synthesis of novel chiral compounds with potential applications in pharmaceuticals and materials science.
Future Advancements in Polymerization Control and Functional Material Development
Significant progress has been made in the controlled polymerization of acrylamides, which is essential for synthesizing well-defined polymers with predictable molecular weights and narrow polydispersity. nih.govresearchgate.net These techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, are being applied to chiral monomers like N-[(1R)-1-phenylethyl]-acrylamide to create advanced functional materials.
One of the most promising applications of polymers derived from this chiral monomer is in the field of enantioselective separation. acs.orgnih.gov Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) have been successfully prepared using poly-(S)-N-(1-phenylethyl)acrylamide. mdpi.com These polymeric CSPs demonstrate excellent chiral recognition abilities, effectively separating racemic mixtures of various compounds. mdpi.com The development of these materials involves strategies like "grafting from," where the polymer is grown on the surface of silica (B1680970) gel, or "grafting to," where a pre-synthesized polymer is attached. mdpi.com
| Strategy | Description | Key Monomers/Reagents | Resulting Material |
|---|---|---|---|
| Grafting From | Initiating monomer polymerization on the surface of a support material. | (S)-N-(1-phenylethyl) acrylamide, 3-methacrylatepropyl silica gel | Polymer chains grown directly on the silica surface. |
| Grafting To | Fixing a pre-synthesized copolymer onto a support material. | Copolymer of (S)-N-(1-phenylethyl) acrylamide and trimethoxysilylpropyl methacrylate, silica gel | Pre-formed polymer chains attached to the silica surface. |
Furthermore, the incorporation of N-[(1R)-1-phenylethyl]-acrylamide into polymer networks can lead to the development of stimuli-responsive materials. acs.orgresearchgate.netmdpi.com These "smart" polymers can change their properties in response to external stimuli such as temperature, pH, or light. For instance, copolymers containing this chiral unit could be designed to exhibit a lower critical solution temperature (LCST), making them suitable for applications in drug delivery and tissue engineering. mdpi.com
Future advancements will likely focus on refining polymerization techniques to achieve even greater control over the macromolecular architecture. This includes the synthesis of block copolymers with distinct chiral and responsive segments, leading to materials with hierarchical structures and multiple functionalities. The development of such advanced materials holds significant promise for applications in chiral catalysis, sensing, and biomedical devices.
| Application Area | Polymer Type | Key Feature | Future Direction |
|---|---|---|---|
| Enantioselective Separation | Chiral Stationary Phases (CSPs) | High chiral recognition ability. | Development of more robust and versatile CSPs for a wider range of analytes. |
| Stimuli-Responsive Systems | Copolymers (e.g., with N-isopropylacrylamide) | Thermo- or pH-responsive behavior. mdpi.comusm.edu | Creation of multi-stimuli-responsive materials for targeted drug delivery and smart hydrogels. acs.org |
| Chiral Catalysis | Immobilized chiral polymers | Reusable and easily separable catalysts. | Design of polymeric catalysts with enhanced activity and selectivity. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Propenamide, N-[(1R)-1-phenylethyl]-, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodology : The compound can be synthesized via asymmetric amidation using chiral auxiliaries or catalysts. For example, phosphorous esters and boron trifluoride complexes have been employed in stereoselective reactions to introduce the (1R)-phenylethyl group (as seen in asymmetric organophosphorus synthesis) . Optimizing enantiomeric purity involves controlling steric hindrance and reaction temperature, as demonstrated in the synthesis of analogous N-(1-phenylethyl)aminobenzylphosphonates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and structural conformation of 2-Propenamide, N-[(1R)-1-phenylethyl]-?
- Methodology :
- NMR Spectroscopy : Proton and carbon-13 NMR can confirm the presence of the (1R)-phenylethyl group and acrylamide backbone by analyzing coupling constants and splitting patterns (e.g., as in acetamide derivatives) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity, as applied to structurally similar compounds .
Q. What are the primary research applications of 2-Propenamide, N-[(1R)-1-phenylethyl]- in biochemical studies?
- Methodology : The compound is utilized as a tyrosine phosphorylation inhibitor (e.g., AG 527) in kinase assays. Researchers employ it to study signal transduction pathways by monitoring phosphorylation levels via Western blotting or ELISA . Dose-response experiments and competitive binding assays are recommended to establish IC50 values.
Advanced Research Questions
Q. How do stereochemical configurations at the (1R)-phenylethyl group influence the compound’s reactivity in asymmetric catalysis or organocatalytic applications?
- Methodology : The (1R)-configuration induces steric and electronic effects that dictate enantioselectivity. For example, in organocatalytic C-C bond formation, the phenylethyl group’s chirality can stabilize transition states via π-π interactions or hydrogen bonding, as observed in thiourea-based organocatalysts . Kinetic resolution experiments and DFT calculations are advised to map stereochemical outcomes.
Q. What computational modeling approaches are recommended to predict the interaction mechanisms of 2-Propenamide, N-[(1R)-1-phenylethyl]- with biological targets such as tyrosine kinases?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes to kinase active sites. Focus on key residues (e.g., ATP-binding pockets) and validate predictions with mutagenesis studies. Similar workflows have been applied to EGFR inhibitors .
Q. How can researchers resolve contradictions in observed biological activity data when using 2-Propenamide derivatives under varying experimental conditions?
- Methodology :
- Control Experiments : Verify enantiomeric purity using chiral HPLC, as impurities in stereoisomers can skew activity .
- Solvent Effects : Test activity in polar vs. non-polar solvents to assess aggregation or solubility issues (e.g., DMSO vs. aqueous buffers).
- Data Reproducibility : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
